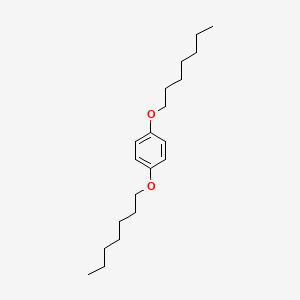

![molecular formula C8H9BrN4 B1276898 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-65-5](/img/structure/B1276898.png)

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Descripción general

Descripción

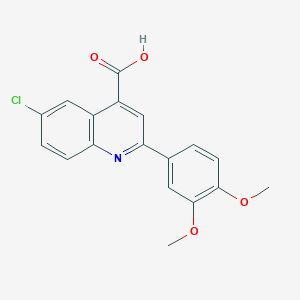

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.03 . It is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to inhibit Tropomyosin receptor kinases (TRKs) .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide in DMF at 60 °C for 12 hours .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is important in the design of TRK inhibitors .Chemical Reactions Analysis

This compound is used as a starting material in the synthesis of pyrazolo[3,4-b]pyridine derivatives . These derivatives are synthesized through various reactions, including scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.03 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Anti-Corrosion Potential

The compound has been evaluated for its potential as an anti-corrosion agent. Studies have shown that it can significantly reduce corrosion rates in metals, particularly mild steel in acidic environments. The effectiveness of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a corrosion inhibitor makes it a promising candidate for industrial applications where metal preservation is critical .

Antimicrobial Activity

This compound has demonstrated superior antimicrobial properties compared to standard antibiotics like Gentamicin. It has been tested against a range of bacterial and fungal pathogens, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Pseudomonas , Candida albicans , and Aspergillus niger . Its broad-spectrum antimicrobial efficacy suggests potential for therapeutic applications .

Antioxidant Properties

In the realm of biomedical research, antioxidants play a crucial role in combating oxidative stress and related diseases5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has shown promising results in DPPH free radical scavenging assays, indicating its capability to act as an antioxidant .

Synthesis of Bioactive Molecules

The structural motif of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is prevalent in various bioactive molecules, especially indole derivatives. These derivatives are significant in the synthesis of natural products and drugs, playing a vital role in cell biology and the treatment of various disorders .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between potential drug candidates and their targets5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been used in computational studies to evaluate its binding modes, which is crucial for drug design and development .

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of this compound and its derivatives involve their potential use as TRK inhibitors . These inhibitors are important for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

Propiedades

IUPAC Name |

5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPPJNGVQYLWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NNC(=C12)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408638 | |

| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42951-65-5 | |

| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)